molecular formula C12H9BrClNO3 B5885567 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide

5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide

Cat. No. B5885567
M. Wt: 330.56 g/mol
InChI Key: NEPNNRANNOEBAE-UHFFFAOYSA-N
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Description

5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide, also known as BCF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCF belongs to the class of furan derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases such as AKT, ERK, and JNK, which are known to play a critical role in cancer cell growth and survival. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of gene expression, and the inhibition of cell migration and invasion. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. This compound is also relatively easy to synthesize and has good stability under physiological conditions. However, this compound has some limitations for lab experiments, including its poor solubility in water and low bioavailability. These limitations may affect the efficacy of this compound in vivo and require further optimization of its formulation and delivery.

Future Directions

There are several future directions for the research on 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide. One potential direction is to investigate the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders or neurodegenerative diseases. Finally, further studies are needed to optimize the formulation and delivery of this compound to improve its efficacy and bioavailability in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potent antitumor activity and diverse biological activities. The synthesis method of this compound involves the reaction of 5-bromo-2-furoic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent and a catalyst. This compound has potential therapeutic applications in cancer research, and its mechanism of action involves the inhibition of multiple signaling pathways involved in cancer cell proliferation and survival. This compound has several advantages and limitations for lab experiments, and future directions include investigating its synergistic effects with other anticancer agents and exploring its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation to yield this compound as a white crystalline solid with a melting point of 172-174°C.

Scientific Research Applications

5-bromo-N-(5-chloro-2-methoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been reported to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.

properties

IUPAC Name

5-bromo-N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-17-9-3-2-7(14)6-8(9)15-12(16)10-4-5-11(13)18-10/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPNNRANNOEBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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